Ethyl Stearate-d5

Beschreibung

BenchChem offers high-quality Ethyl Stearate-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Stearate-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3/i2D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLVMROFTAUDAG-PVGOWFQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Stearate-d5: Applications in Quantitative Research

<

Introduction

In the landscape of modern analytical chemistry, precision and accuracy are paramount. The ability to reliably quantify endogenous and exogenous compounds in complex biological matrices underpins significant advancements in drug development, clinical diagnostics, and metabolic research. Ethyl Stearate (the ethyl ester of stearic acid) is a fatty acid ethyl ester (FAEE) of considerable interest. It serves as a direct metabolite of non-oxidative ethanol metabolism, making it a crucial biomarker for alcohol consumption.[1][2][3] Furthermore, as a derivative of stearic acid, it is intrinsically linked to lipid metabolism and cellular signaling pathways.[4][5]

To accurately measure this important lipid, researchers require a robust analytical reference. This guide focuses on Ethyl Stearate-d5 , the deuterated stable isotope-labeled analogue of Ethyl Stearate. We will explore its fundamental properties and detail its critical role as an internal standard in isotope dilution mass spectrometry. This document serves as a technical resource for scientists aiming to develop and validate high-fidelity quantitative assays, providing both the theoretical basis and practical workflows for its application.

Section 1: Physicochemical Properties of Ethyl Stearate-d5

Ethyl Stearate-d5 is structurally identical to its endogenous counterpart, with the crucial exception of five deuterium (²H or D) atoms replacing five hydrogen atoms on the ethyl moiety. This substitution results in a molecule that is chemically and physically proximate to the analyte but mass-spectrometrically distinct.

| Property | Value | Source(s) |

| Chemical Name | Octadecanoic Acid, Ethyl(d5) Ester | N/A |

| Synonyms | Ethyl Stearate-d5 | N/A |

| Molecular Formula | C₂₀H₃₅D₅O₂ | N/A |

| Molecular Weight | ~317.56 g/mol | N/A |

| Unlabeled CAS No. | 111-61-5 | [6] |

| Appearance | White powder or waxy solid | [6] |

| Solubility | Insoluble in water; Soluble in ethanol, oils, and most organic solvents | [7] |

| Melting Point (unlabeled) | 34 - 38 °C | [6] |

| Boiling Point (unlabeled) | 213 - 215 °C at 15 mmHg | [6][7] |

Properties such as appearance, solubility, and melting/boiling points are based on the unlabeled Ethyl Stearate and are expected to be nearly identical for the d5 version.

Section 2: The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The primary and most vital application of Ethyl Stearate-d5 is as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).[8] This technique is universally recognized as the definitive method for quantitative analysis due to its ability to correct for analytical variability.[9]

The Causality of Using a Stable Isotope-Labeled Internal Standard (SIL-IS):

An ideal internal standard must behave as identically to the analyte as possible throughout the entire analytical workflow—from extraction to detection.[10] Structural analogues can approximate this behavior, but only a SIL-IS can achieve near-perfect chemical and physical equivalence.[10]

Key Advantages:

-

Correction for Extraction Inefficiency: Any loss of the target analyte during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[10][11] Because the final calculation relies on the ratio of the analyte to the IS, this loss is mathematically corrected.

-

Mitigation of Matrix Effects: In complex matrices like plasma or tissue homogenates, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's source. This "matrix effect" is a major source of inaccuracy. A SIL-IS co-elutes with the analyte and experiences the exact same ionization suppression or enhancement, thereby nullifying the effect on the final analyte/IS ratio.[11][12]

-

Instrumental Variability Compensation: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected because both the analyte and the IS are affected equally in the same analytical run.[12]

Section 3: Primary Research Applications of Ethyl Stearate-d5

Biomarker of Alcohol Consumption

The most prominent application of Ethyl Stearate-d5 is in the quantification of its unlabeled counterpart as a biomarker for acute and chronic alcohol consumption.[1]

-

Mechanism of Formation: When ethanol is consumed, a minor, non-oxidative metabolic pathway results in the enzymatic and non-enzymatic esterification of ethanol with endogenous fatty acids, forming FAEEs like ethyl stearate.[13][14]

-

Clinical and Forensic Relevance: Unlike ethanol itself, which is cleared from the body relatively quickly, FAEEs accumulate in various matrices, providing a longer window of detection.[14] Ethyl Stearate-d5 is used to accurately quantify ethyl stearate in:

-

Analytical Imperative: The low concentrations of these biomarkers and the complexity of the biological samples necessitate the precision afforded by IDMS with a deuterated standard like Ethyl Stearate-d5.[1][17]

Lipidomics and Metabolic Research

Stearic acid is a key saturated fatty acid involved in energy metabolism, membrane structure, and the synthesis of other complex lipids like oleic acid.[5] The formation and degradation of its ethyl ester can provide insights into lipid pathway dysregulation.

-

Pathway Analysis: In studies investigating the effects of disease (e.g., metabolic syndrome, liver disease) or therapeutic interventions on lipid metabolism, accurate quantification of lipid species is essential.[4]

-

Quantitative Profiling: Researchers can use Ethyl Stearate-d5 to spike into cell cultures, tissue homogenates, or plasma samples to build quantitative profiles of FAEEs, helping to elucidate metabolic shifts that might otherwise be obscured by analytical variability.[18]

Section 4: Experimental Protocol: Quantification of Ethyl Stearate in Plasma by LC-MS/MS

This section provides a validated, step-by-step methodology for the quantification of ethyl stearate in human plasma, employing Ethyl Stearate-d5 as the internal standard.

4.1 Principle

A known concentration of Ethyl Stearate-d5 (IS) is added to a plasma sample. Lipids, including the analyte and IS, are extracted using liquid-liquid extraction (LLE). The extract is then analyzed by reverse-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The peak area ratio of the analyte to the IS is calculated and compared against a calibration curve prepared in a surrogate matrix to determine the analyte's concentration.

4.2 Materials & Reagents

-

Ethyl Stearate (certified reference standard)

-

Ethyl Stearate-d5 (certified reference standard)

-

LC-MS Grade Methanol, Acetonitrile, Isopropanol, and Water

-

Formic Acid and Ammonium Acetate (LC-MS additives)

-

N-Hexane (ACS grade or higher)

-

Human Plasma (K₂EDTA, screened negative for analyte)

-

Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator

4.3 Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of Ethyl Stearate and Ethyl Stearate-d5 in isopropanol.

-

Working Standard Solutions: Serially dilute the Ethyl Stearate stock solution to create a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Spiking Solution: Dilute the Ethyl Stearate-d5 primary stock to a final concentration of 100 ng/mL in isopropanol. The optimal concentration should be determined during method development to ensure a robust signal without causing detector saturation.[19]

-

Calibration Curve and QCs: Spike appropriate volumes of the working standard solutions into blank plasma to create calibrators (e.g., 8 levels) and quality control samples (at least 3 levels: low, mid, high).

4.4 Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE using a nonpolar solvent like n-hexane is chosen to selectively extract hydrophobic lipids like ethyl stearate from the aqueous, protein-rich plasma matrix.

-

Aliquot: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the 100 ng/mL Ethyl Stearate-d5 spiking solution to every tube (except "double blanks"). Vortex briefly.

-

Expertise Note: The IS is added at the very beginning to ensure it undergoes all subsequent steps alongside the analyte, which is the core principle of IDMS.[10]

-

-

Extraction: Add 500 µL of n-hexane.

-

Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the lipids into the organic phase.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and achieve clean phase separation.

-

Transfer: Carefully transfer the upper organic layer (n-hexane) to a new tube, being cautious not to disturb the protein pellet or aqueous layer.

-

Evaporate: Evaporate the n-hexane to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Isopropanol:Acetonitrile). Vortex to dissolve the residue. This step ensures the sample is in a solvent compatible with the LC system.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

4.5 LC-MS/MS Analysis

Causality: Reverse-phase chromatography is selected to separate lipids based on their hydrophobicity. A C18 column provides excellent retention for the long alkyl chain of ethyl stearate. Tandem MS (MS/MS) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

| LC Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 30% B, ramp to 98% B over 8 min, hold 2 min, re-equilibrate |

| Column Temp. | 50°C |

| Injection Vol. | 5 µL |

| MS/MS Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Ethyl Stearate Transition | m/z 313.3 → 88.1 (Precursor → Product) |

| Ethyl Stearate-d5 Transition | m/z 318.3 → 93.1 (Precursor → Product) |

| Dwell Time | 100 ms |

| Collision Energy | Optimize via infusion (typically 15-25 eV) |

Note: The m/z 88 fragment corresponds to the McLafferty rearrangement of the ethyl ester, a characteristic fragmentation pathway.[20] The +5 Da shift is observed in the d5-IS fragment.

Conclusion

Ethyl Stearate-d5 is more than just a labeled molecule; it is a critical enabling tool for generating high-quality, reliable, and defensible quantitative data in biological research. Its primary role as an internal standard for isotope dilution mass spectrometry allows researchers to overcome the inherent challenges of analyzing complex samples. By providing a means to correct for sample loss, matrix effects, and instrumental drift, it ensures that data generated in studies of alcohol consumption, lipidomics, and metabolic disease are both accurate and precise. The robust methodologies outlined in this guide demonstrate its practical application and underscore its importance for any research professional seeking the highest standards of analytical integrity.

References

-

Thurnhofer, S., & Vetter, W. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(9), 3209-14. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

-

Pragst, F., Auwaerter, V., Sporkert, F., & Spiegel, K. (2001). Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers. Clinical Chemistry, 47(12), 2112-23. [Link]

-

Jung, K., et al. (2011). A versatile ultra-high performance LC-MS method for lipid profiling. Journal of Lipid Research, 52(2), 361-71. [Link]

-

ResearchGate. (n.d.). Bibliographic review of FAEE in biological samples. [Link]

-

Thurnhofer, S., & Vetter, W. (2006). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Scilit. [Link]

-

Scott, K. S., & Scott, T. M. (1998). Simultaneous measurement of ethanol and ethyl-d5 alcohol by stable isotope gas chromatography-mass spectrometry. Clinical Chemistry, 44(3), 498-502. [Link]

-

Wikipedia. (n.d.). Stearic acid. [Link]

-

Das, S. K., et al. (2017). Alcohol Biomarkers and their Relevance in Detection of Alcohol Consumption in Clinical Settings. ClinMed International Library. [Link]

-

International Atomic Energy Agency. (2003). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). [Link]

-

EUNCL. (2017). Measuring Lipid Composition – LC-MS/MS. [Link]

-

Odoemelam, C. S. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]

-

Wiergowski, M., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in neonatal meconium: application in two cases of alcohol consumption during pregnancy. Analytical and Bioanalytical Chemistry, 413(10), 2825-2835. [Link]

-

Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

-

Zhang, X., et al. (2024). Stearic acid metabolism in human health and disease. Clinical Nutrition. [Link]

-

Singh, Z., & Kumar, S. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 35-42. [Link]

-

Wiergowski, M., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in neonatal meconium. MOST Wiedzy. [Link]

-

Wikipedia. (n.d.). Isotope dilution. [Link]

-

ResearchGate. (n.d.). Fatty acid ethyl esters: Markers of alcohol abuse and alcoholism. [Link]

-

Davison, A. S. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 47(Pt 4), 382-3. [Link]

-

ResearchGate. (n.d.). Determination of ethyl glucuronide and fatty acid ethyl esters in hair samples. [Link]

-

ResearchGate. (n.d.). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. [Link]

-

The Good Scents Company. (n.d.). ethyl stearate. [Link]

-

IntechOpen. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

Soderberg, B. L., et al. (1999). Fatty acid ethyl esters: markers of alcohol abuse and alcoholism. Alcoholism, Clinical and Experimental Research, 23(2), 346-51. [Link]

-

Bellincontro, A., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Foods, 9(7), 934. [Link]

-

Salomone, A., et al. (2016). Development and Validation of a Fast and Sensitive UPLC-MS/MS Method for Ethyl Glucuronide (EtG) in Hair, Application to Real Cases and Comparison with Carbohydrate-Deficient Transferrin (CDT) in Serum. Molecules, 21(3), 258. [Link]

-

SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. [Link]

-

Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]

-

Deinychenko, G., et al. (2020). Analysis of the ethyl stearate properties as a new alternative to cocoa butter. Ukrainian Food Journal, 9(4), 899-911. [Link]

-

Ataman Kimya. (n.d.). ETHYL STEARATE. [Link]

-

Altasciences. (2023, September 3). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Fatty Acid Ethyl Esters as Biomarkers of Alcohol Consumption. [Link]

-

Emken, E. A. (1994). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American Journal of Clinical Nutrition, 60(6 Suppl), 1023S-1028S. [Link]

-

Chem-Impex. (n.d.). Ethyl stearate. [Link]

-

Jump, D. B., et al. (2005). The fate and intermediary metabolism of stearic acid. Lipids, 40(12), 1195-200. [Link]

-

COSMILE Europe. (n.d.). ETHYL STEARATE – Ingredient. [Link]

Sources

- 1. Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. ethyl stearate, 111-61-5 [thegoodscentscompany.com]

- 8. osti.gov [osti.gov]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. texilajournal.com [texilajournal.com]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. Making sure you're not a bot! [mostwiedzy.pl]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in neonatal meconium: application in two cases of alcohol consumption during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. tdx.cat [tdx.cat]

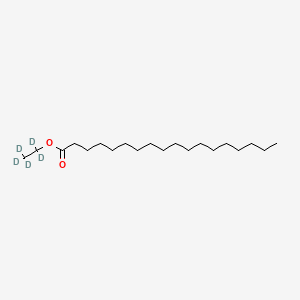

Ethyl Stearate-d5 chemical structure and properties

An In-depth Technical Guide to Ethyl Stearate-d5 for Advanced Bioanalytical Applications

Abstract

This technical guide provides a comprehensive examination of Ethyl Stearate-d5, a deuterated stable isotope-labeled internal standard. Designed for researchers, analytical scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, and synthesis principles. The core focus is on its critical role and application in quantitative bioanalysis by mass spectrometry. We present not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and trustworthy methodology. This guide serves as an authoritative resource, grounded in established analytical principles and supported by comprehensive references.

Introduction: The Imperative for Isotopic Internal Standards in Quantitative Analysis

In the landscape of modern bioanalysis, particularly in pharmacokinetic, metabolomic, and toxicology studies, the demand for precision and accuracy is absolute. The complexity of biological matrices introduces significant variability from matrix effects, extraction efficiencies, and instrument response. To overcome these challenges, the use of stable isotope-labeled (SIL) internal standards has become the "gold standard" for quantitative mass spectrometry.[1][2]

Ethyl Stearate-d5 is the deuterated analogue of ethyl stearate, a fatty acid ethyl ester (FAEE). FAEEs are non-oxidative metabolites of ethanol and serve as sensitive biomarkers for alcohol consumption.[3][4][5] By incorporating five deuterium atoms, Ethyl Stearate-d5 provides a distinct mass shift from its endogenous counterpart while retaining nearly identical physicochemical properties. This near-perfect chemical mimicry is the cornerstone of its utility. It co-elutes during chromatography and experiences similar ionization efficiency and matrix effects as the analyte, allowing for reliable correction of analytical variability and leading to highly accurate and precise quantification.[2][6]

Molecular Structure and Physicochemical Properties

The defining feature of Ethyl Stearate-d5 is the strategic substitution of five hydrogen atoms with deuterium on the terminal ethyl group of the stearic acid chain. This placement on a stable, non-exchangeable position is critical for its function as a robust internal standard.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthesis and isotopic labeling of Ethyl Stearate-d5

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Ethyl Stearate-d5

Abstract

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling precise tracking and quantification in complex biological and chemical systems. Ethyl stearate-d5, a deuterium-labeled fatty acid ester, serves as a critical internal standard for mass spectrometry-based quantification and as a tracer for studying lipid metabolism. This guide provides a comprehensive overview of the synthesis, purification, and characterization of ethyl stearate-d5. We delve into the mechanistic underpinnings of the Fischer-Speier esterification, present a detailed, field-proven experimental protocol, and outline a rigorous analytical workflow to validate the final product's identity, purity, and isotopic enrichment. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this essential analytical standard.

Introduction: The Role of Labeled Stearates in Research

Ethyl stearate is a long-chain fatty acid ethyl ester (FAEE) formed from the condensation of stearic acid and ethanol.[1] It finds applications in various industries, including as an emollient in cosmetics, a food-grade additive, and a lubricant.[2][3] In the research domain, particularly in lipidomics and metabolic studies, the stable isotope-labeled analogue, ethyl stearate-d5, is of paramount importance.

The incorporation of deuterium, a heavy isotope of hydrogen, into the ethyl moiety creates a molecule that is chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass. This property is the cornerstone of its utility:

-

Internal Standards in Quantitative Mass Spectrometry: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting deuterated standards are ideal for correcting analytical variability during sample preparation and instrument analysis.[4][5] This ensures high accuracy and precision in quantifying endogenous or exogenous ethyl stearate.

-

Metabolic Tracing: Deuterium-labeled lipids are used to trace the metabolic fate of fatty acids in vivo.[6] By introducing ethyl stearate-d5 into a biological system, researchers can track its absorption, distribution, metabolism, and excretion, providing invaluable insights into lipid biochemistry and related disease states.

This guide focuses on the most common and efficient method for its preparation: the acid-catalyzed esterification of stearic acid with a deuterated ethanol source.

Synthetic Strategy: The Fischer-Speier Esterification

The synthesis of ethyl stearate-d5 is most effectively achieved via the Fischer-Speier esterification, a classic and reliable method for producing esters from carboxylic acids and alcohols.[7][8]

Reaction: Stearic Acid + Ethanol-d6 ⇌ Ethyl Stearate-d5 + H₂O (catalyzed by H⁺)

The choice of this method is grounded in its efficiency, scalability, and the ready availability of the required starting materials. The key to success lies in understanding and controlling the reaction equilibrium.

Mechanistic Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[9] The causality behind the experimental choices is as follows:

-

Protonation of the Carbonyl: A strong acid catalyst (e.g., sulfuric acid, H₂SO₄, or p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen of the stearic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The oxygen atom of the deuterated ethanol (ethanol-d6, CD₃CD₂OD) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (H₂O). The deuterium from the hydroxyl group of ethanol-d6 is exchanged and lost in the aqueous phase.

-

Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed, yielding the protonated ester.

-

Deprotonation: The final step is the deprotonation of the ester, which regenerates the acid catalyst and yields the final product, ethyl stearate-d5 (CH₃(CH₂)₁₆COOCD₂CD₃).

Driving the Equilibrium

According to Le Châtelier's principle, the reaction equilibrium can be shifted toward the product side by either using an excess of one reactant or by removing a product as it is formed.[8] In this synthesis, both strategies are employed:

-

Excess Reactant: Ethanol-d6 is used in large excess, serving as both the reactant and the solvent.

-

Water Removal: While not always necessary when using a large excess of alcohol, for larger-scale syntheses or when using stoichiometric amounts of reactants, water can be removed azeotropically using a Dean-Stark apparatus.[10]

The use of solid acid catalysts, such as phosphotungstic acid (PTA), has also been shown to afford excellent yields and offers the advantage of easier recovery and reuse.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol describes a reliable lab-scale synthesis of ethyl stearate-d5 using a strong mineral acid catalyst.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Notes |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | 57-11-4 | Purity >98% |

| Ethanol-d6 | C₂D₆O | 52.11 | 1516-08-1 | Isotopic purity >99.5 atom % D |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Concentrated (98%) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |

| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |

Reaction Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add stearic acid (5.00 g, 17.6 mmol).

-

Reagent Addition: Add ethanol-d6 (40 mL). Stir the mixture until the stearic acid is fully dissolved. Gentle warming may be required.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

Work-up and Neutralization:

-

Allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Add 50 mL of diethyl ether and 50 mL of deionized water. Shake gently and allow the layers to separate.

-

Discard the lower aqueous layer.

-

Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[12] Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer again with 50 mL of water, followed by 50 mL of brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.[11]

-

Decant or filter the solution to remove the drying agent.

-

Remove the diethyl ether and excess ethanol-d6 using a rotary evaporator to yield the crude product as a white, waxy solid.

-

Purification: Recrystallization

-

Dissolve the crude ethyl stearate-d5 in a minimal amount of hot ethanol (~20-30 mL).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the purified product under vacuum to a constant weight. A typical yield is >90%. For exceptionally high purity, column chromatography on silica gel can be performed.[11]

Visualization of the Synthetic Workflow

The following diagrams illustrate the reaction mechanism and the overall experimental process.

Caption: Fischer-Speier esterification of stearic acid with ethanol-d6.

Caption: Step-by-step workflow for the synthesis and purification.

Analytical Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the successful synthesis, purity, and isotopic incorporation of ethyl stearate-d5.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for both purity assessment and structural confirmation.[13]

-

Purity Analysis (GC): A single, sharp peak should be observed in the gas chromatogram at the retention time corresponding to ethyl stearate, indicating high purity.

-

Mass Analysis (MS): The mass spectrum provides definitive evidence of the product's identity and deuteration.

| Analyte | Formula | Molecular Weight (Da) | Expected M⁺ ion (m/z) | Key Fragments (m/z) |

| Ethyl Stearate | C₂₀H₄₀O₂ | 312.53 | 312 | 267 (-OC₂H₅), 88 (McLafferty), 45 (-C₂H₅) |

| Ethyl Stearate-d5 | C₂₀H₃₅D₅O₂ | 317.56 | 317 | 267 (-OC₂D₅), 92 (McLafferty-d4), 50 (-C₂D₅) |

The molecular ion (M⁺) peak at m/z 317 confirms the incorporation of five deuterium atoms. Fragmentation analysis further validates the label's location. The McLafferty rearrangement, a characteristic fragmentation of esters, involves the transfer of a gamma-hydrogen.[14][15] In the deuterated product, the fragment will be 4 mass units heavier (m/z 92) than in the unlabeled compound (m/z 88), confirming deuteration on the ethyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous confirmation of the isotopic labeling pattern.

-

¹H NMR: The spectrum of ethyl stearate-d5 will show all the characteristic signals for the stearate acyl chain (triplet at ~0.88 ppm for the terminal CH₃, multiplets at ~1.25-1.63 ppm for the CH₂ chain, and a triplet at ~2.30 ppm for the α-CH₂). Crucially, the signals for the ethyl group protons (a quartet at ~4.12 ppm and a triplet at ~1.25 ppm) will be absent or dramatically reduced to <0.5% of their expected intensity.[11]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show two distinct signals corresponding to the -CD₂- and -CD₃ groups of the ethyl ester, providing conclusive proof of successful labeling at the intended positions.[16][17]

Conclusion

The synthesis of ethyl stearate-d5 via Fischer-Speier esterification is a robust and highly efficient method suitable for producing high-quality material for research applications. The causality-driven approach—understanding the reaction mechanism to control equilibrium—is key to achieving high yields. The protocol detailed in this guide, coupled with a rigorous analytical characterization workflow using GC-MS and NMR, establishes a self-validating system that ensures the final product meets the stringent identity, purity, and isotopic enrichment criteria required for its use as a reliable internal standard and metabolic tracer.

References

-

The Good Scents Company. (n.d.). ethyl stearate. Retrieved from [Link]

-

Hazarika, P., Deka, D., & Islam, N. S. (2018). High-yielding Synthesis of Alkyl Stearates from Stearic Acid within a Closed Batch Reactor Using Heteropolyacids as Efficient an. AIP Conference Proceedings, 1953(1), 050014. [Link]

-

Martínez, J. J., et al. (2023). Study on the Hydrogenation of Ethyl Stearate to the Fatty Alcohol 1-Octadecanol over Ru on Tungstated Zirconia. Molecules, 28(20), 7058. [Link]

-

Melo, I. C. R., et al. (2022). Enzymatic esterification for the synthesis of butyl stearate and ethyl stearate. Biocatalysis and Biotransformation, 40(5), 415-425. [Link]

-

Rohwedder, W. K., Emken, E. A., & Wolf, D. J. (1985). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. Lipids, 20(5), 303-311. [Link]

-

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Laboratory Investigation, 86(4), 423-429. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Leah4sci. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

-

Chemistry Academy. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

- Google Patents. (n.d.). US9957465B2 - Preparation of stearic acid.

-

University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion (%) of esterification of stearic acid with ethanol over.... Retrieved from [Link]

-

MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers. Retrieved from [Link]

-

Justia Patents. (2019, July 9). Process for the preparation of deuterated ethanol from D2. Retrieved from [Link]

-

ResearchGate. (2020, December 31). Analysis of the ethyl stearate properties as a new alternative to cocoa butter. Retrieved from [Link]

-

Journal of the American Chemical Society. (2020). Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

- Google Patents. (n.d.). Method with lime and stearic acid production high purity calcium stearate.

-

UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Retrieved from [Link]

-

Nature. (2022). Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat. Retrieved from [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

-

PubMed Central (PMC). (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

TU Delft. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

-

ARPN Journal of Engineering and Applied Sciences. (2023). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Retrieved from [Link]

Sources

- 1. ETHYL STEARATE | 111-61-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. cerritos.edu [cerritos.edu]

- 9. youtube.com [youtube.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Page loading... [guidechem.com]

- 13. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Ethyl Stearate-d5 CAS number and molecular weight

An In-Depth Technical Guide to Ethyl Stearate-d5: Principles and Applications in Advanced Quantitative Analysis

Introduction

Ethyl Stearate-d5 is a deuterated form of ethyl stearate, a fatty acid ethyl ester. In the landscape of analytical chemistry, particularly within pharmaceutical and clinical research, the demand for precision and accuracy in quantitative assays is paramount. Stable Isotope-Labeled (SIL) compounds are indispensable tools for achieving this level of reliability. Ethyl Stearate-d5 serves as a high-fidelity internal standard for the quantification of its unlabeled counterpart, ethyl stearate, using isotope dilution mass spectrometry (ID-MS). Its structure is identical to ethyl stearate, except that five hydrogen atoms in the ethyl group have been replaced with deuterium. This substitution renders it chemically indistinguishable during extraction and chromatographic separation but allows it to be differentiated by its higher mass in a mass spectrometer.

This guide provides a comprehensive overview of Ethyl Stearate-d5, detailing its properties, the rationale for its use, and a practical protocol for its application in a research setting.

| Property | Value | Reference |

| Chemical Name | Octadecanoic Acid Ethyl-d5 Ester | [1] |

| CAS Number | 1216808-22-8 | [1][2] |

| Molecular Formula | C₂₀H₃₅D₅O₂ | [1][2] |

| Molecular Weight | 317.56 g/mol | [1][2] |

Physicochemical Properties and Synthesis

The utility of Ethyl Stearate-d5 as an internal standard is rooted in its physicochemical properties being nearly identical to those of the native analyte, ethyl stearate. This ensures they behave similarly throughout the analytical workflow, from sample extraction to chromatographic separation.

| Property | Ethyl Stearate-d5 | Ethyl Stearate (Unlabeled) | Reference |

| CAS Number | 1216808-22-8 | 111-61-5 | [1][3][4] |

| Molecular Weight | 317.56 g/mol | 312.54 g/mol | [1][3][5] |

| Boiling Point | ~213-215 °C (at 15 mmHg) | 213-215 °C (at 15 mmHg) | [3][6] |

| Melting Point | ~33-38 °C | 33-38 °C | [6][7] |

| Solubility | Soluble in ethanol and ether; insoluble in water | Soluble in ethanol and ether; insoluble in water | [3][7] |

Synthesis Overview

The synthesis of unlabeled ethyl stearate is typically achieved through the Fischer esterification of stearic acid with ethanol, often in the presence of an acid catalyst.[6][7] The production of Ethyl Stearate-d5 follows the same principle but utilizes a deuterated starting material. The most common approach involves the esterification of stearic acid with deuterated ethanol (ethanol-d6, CD₃CD₂OH) or ethanol-d5 (CH₃CD₂OH), which incorporates the deuterium atoms onto the ethyl group of the final ester product. This ensures the deuterium label is in a stable position and not susceptible to back-exchange under typical analytical conditions.

Core Application: The Gold Standard for Quantitative Mass Spectrometry

The primary and most critical application of Ethyl Stearate-d5 is its use as an internal standard (IS) in quantitative mass spectrometry.

The Principle of Isotope Dilution

Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations that can compromise accuracy and precision. These variations arise from analyte loss during sample preparation, inconsistent injection volumes, and matrix effects—where co-eluting compounds from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the target analyte.[8]

An ideal internal standard co-elutes with the analyte and experiences the exact same variations. By adding a known concentration of the IS to every sample, standard, and blank at the beginning of the sample preparation process, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if sample is lost or matrix effects occur, as both compounds are affected proportionally.[9]

Stable isotope-labeled standards like Ethyl Stearate-d5 are considered the "gold standard" because their physical and chemical behavior is virtually identical to the analyte.[9] The +5 Dalton mass difference ensures there is no significant chromatographic shift, yet they are easily distinguished by the mass spectrometer.[8]

Conclusion

Ethyl Stearate-d5 is a powerful analytical tool that enables researchers, scientists, and drug development professionals to achieve highly accurate and precise quantification of ethyl stearate in complex biological matrices. Its design as a stable isotope-labeled internal standard allows it to perfectly mimic the behavior of the unlabeled analyte, thereby correcting for inevitable experimental variability and matrix effects. The use of such standards is a cornerstone of modern bioanalysis, providing the trustworthy and reproducible data required to make critical decisions in research and development.

References

-

The Good Scents Company. (n.d.). ethyl stearate, 111-61-5. Retrieved from [Link]

-

MDPI. (2023). Study on the Hydrogenation of Ethyl Stearate to the Fatty Alcohol 1-Octadecanol over Ru on Tungstated Zirconia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8122, Ethyl stearate. Retrieved from [Link]

-

Neliti. (2020). ANALYSIS OF THE ETHYL STEARATE PROPERTIES AS A NEW ALTERNATIVE TO COCOA BUTTER. Retrieved from [Link]

-

ResearchGate. (2020). Analysis of the ethyl stearate properties as a new alternative to cocoa butter. Retrieved from [Link]

-

Innova Foodtech. (n.d.). The Chemistry of Ethyl Stearate (CAS 111-61-5): Properties and Synthesis. Retrieved from [Link]

-

CAS. (n.d.). Ethyl stearate. CAS Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

-

International Journal of Pharmaceutical and Life Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl Stearate-d5 | TRC-E925952-50MG | LGC Standards [lgcstandards.com]

- 3. Ethyl stearate | C20H40O2 | CID 8122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethyl Stearate

I have gathered substantial information on the physical and chemical properties of ethyl stearate, its synthesis, and the applications of deuterated compounds in metabolic research and as internal standards.

For the physical and chemical properties, I have data for the non-deuterated form and an understanding that the properties of the deuterated form will be very similar, with a key difference in molecular weight. I can now create the data table and discuss the expected minor shifts in properties due to deuteration.

Regarding the synthesis and characterization, I have information on the common esterification method and can outline a general protocol. I can also describe standard characterization techniques like NMR, IR, and mass spectrometry.

For the applications, I have found resources on the use of deuterated fatty acids as metabolic tracers and as internal standards in lipidomics. I can now explain the causality behind these experimental choices, such as the kinetic isotope effect and the ability to differentiate the standard from the analyte in mass spectrometry.

I have enough information to structure the in-depth technical guide as planned. I will now proceed to write the content, create the necessary tables and diagrams, and compile the reference list. Therefore, no further search queries are needed.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated ethyl stearate, a stable isotope-labeled analog of ethyl stearate, serves as a powerful tool in metabolic research and drug development. Its unique physicochemical properties, stemming from the substitution of hydrogen with deuterium, enable its use as a tracer in metabolic pathway studies and as an internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of the physical and chemical characteristics of deuterated ethyl stearate, details its synthesis and characterization, and explores its critical applications in the pharmaceutical and life sciences.

Introduction: The Significance of Deuteration in Scientific Research

Deuterium (²H or D), a stable isotope of hydrogen, has a profound impact on the properties of molecules when it replaces protium (¹H). This substitution, known as deuteration, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2] This phenomenon is harnessed in drug development to slow down metabolic degradation of a drug, thereby improving its pharmacokinetic profile. Furthermore, the mass difference between deuterated and non-deuterated compounds makes them ideal internal standards for quantitative analysis by mass spectrometry.[3]

Ethyl stearate, the ethyl ester of the C18 saturated fatty acid, stearic acid, is a key component of many biological and industrial processes. Its deuterated form is particularly valuable for tracing the metabolism of fatty acids and for quantifying lipids in complex biological matrices.

PART 1: Physicochemical Properties of Deuterated Ethyl Stearate

The introduction of deuterium into the ethyl stearate molecule primarily affects its molecular weight and can cause subtle shifts in other physical properties due to changes in intermolecular forces and vibrational frequencies.[4][5] For the purpose of this guide, we will consider a perdeuterated version, ethyl stearate-d35, where all 35 hydrogen atoms on the stearate acyl chain have been replaced with deuterium.

Table 1: Comparison of Physical and Chemical Properties of Ethyl Stearate and Ethyl Stearate-d35

| Property | Ethyl Stearate | Ethyl Stearate-d35 (Predicted) | Reference |

| Chemical Formula | C₂₀H₄₀O₂ | C₂₀H₅D₃₅O₂ | [6] |

| Molecular Weight ( g/mol ) | 312.54 | ~347.76 | [6][7] |

| Appearance | White, waxy solid or clear liquid | White, waxy solid or clear liquid | [6] |

| Melting Point (°C) | 34 - 38 | Slightly different from non-deuterated form | [7] |

| Boiling Point (°C) | 213 - 215 (at 15 mmHg) | Slightly higher than non-deuterated form | [6][7] |

| Density (g/cm³) | ~0.86 (at 25 °C) | Slightly higher than non-deuterated form | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [6] |

Discussion of Properties:

-

Molecular Weight: The most significant difference is the increase in molecular weight due to the mass of 35 deuterium atoms. This mass shift is fundamental to its application as an internal standard in mass spectrometry.

-

Melting and Boiling Points: Deuteration can lead to slight changes in melting and boiling points.[5] The stronger C-D bond and the slight increase in mass can affect the vibrational modes and intermolecular van der Waals forces of the molecule, though these changes are typically minor.[4][8]

-

Density: The increased molecular mass within a similar molecular volume is expected to result in a slightly higher density for the deuterated compound.

-

Solubility: The polarity of the molecule is not significantly altered by deuteration, thus the solubility characteristics of deuterated ethyl stearate are expected to be nearly identical to its non-deuterated counterpart.

PART 2: Synthesis and Characterization

The synthesis of deuterated ethyl stearate follows the same fundamental chemical principles as its non-deuterated analog, with the key difference being the use of a deuterated starting material.

Experimental Protocol: Synthesis of Ethyl Stearate-d35

This protocol outlines the Fischer esterification of deuterated stearic acid with ethanol.

Materials:

-

Stearic acid-d35

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask, dissolve stearic acid-d35 in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent to yield the crude deuterated ethyl stearate.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

Characterization Techniques

The successful synthesis and purity of deuterated ethyl stearate are confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence or significant reduction of proton signals in the regions corresponding to the stearate chain confirms the high level of deuteration. The presence of signals from the ethyl group will remain.

-

²H NMR: The presence of deuterium signals will confirm the incorporation of deuterium into the molecule.

-

¹³C NMR: The carbon signals of the deuterated carbon atoms will show characteristic splitting patterns due to coupling with deuterium.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the deuterated ethyl stearate, providing definitive evidence of its successful synthesis.

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

PART 3: Applications in Research and Drug Development

Metabolic Tracing

Deuterated ethyl stearate is an invaluable tool for studying lipid metabolism.[9] When introduced into a biological system, it can be traced as it is absorbed, transported, and metabolized.[9] Researchers can monitor the appearance of the deuterium label in various downstream metabolites, providing quantitative insights into the kinetics of fatty acid uptake, esterification, and oxidation.[9][10]

Workflow for a Metabolic Tracing Study:

Caption: The role of deuterated ethyl stearate as an internal standard in quantitative analysis.

Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. [3]However, due to its higher mass, it is detected at a different mass-to-charge ratio (m/z), allowing for its independent measurement. The ratio of the analyte signal to the internal standard signal is then used to calculate the precise concentration of the analyte.

Conclusion

Deuterated ethyl stearate is a versatile and indispensable tool for researchers in the fields of drug development, metabolomics, and lipidomics. Its distinct physicochemical properties, particularly its increased mass and the kinetic isotope effect, provide a robust basis for its use as a metabolic tracer and an internal standard. A thorough understanding of its synthesis, characterization, and the principles behind its applications is essential for its effective implementation in scientific research, ultimately contributing to a deeper understanding of biological processes and the development of new therapeutic agents.

References

-

Avanti Polar Lipids. LIPID MAPS MS Standards. [Link]

-

de Graaf, R. A., et al. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Journal of Cerebral Blood Flow & Metabolism, 40(1_suppl), S45-S56. [Link]

-

Patterson, B. W. (2014). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 55(11), 2293–2304. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

MDPI. (2023). Study on the Hydrogenation of Ethyl Stearate to the Fatty Alcohol 1-Octadecanol over Ru on Tungstated Zirconia. [Link]

-

Tallman, K. A., et al. (2018). Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. Journal of the American Chemical Society, 140(42), 13632–13636. [Link]

-

ResearchGate. (2018). Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers. [Link]

-

Lustenberger, M., et al. (2024). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. Magnetic Resonance in Medicine. [Link]

-

Wikipedia. Kinetic isotope effect. [Link]

-

In-PharmaTechnologist. (2024). The Chemistry of Ethyl Stearate (CAS 111-61-5): Properties and Synthesis. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Polymers: Complete Guide. [Link]

-

Wilson, J. C., & Brodbelt, J. S. (2012). Deuterium kinetic isotope effects on the dissociation of a protein-fatty acid complex in the gas phase. Journal of the American Society for Mass Spectrometry, 23(7), 1235–1243. [Link]

-

Metabolic Solutions, Inc. (2014). Fatty Acid Metabolism Measured with Stable Isotope Tracers. [Link]

-

Abe, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid communications in mass spectrometry : RCM, 34(14), e8814. [Link]

-

Al-Masri, M., et al. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 13(28), 3183-3193. [Link]

-

The Good Scents Company. (2023). ethyl stearate. [Link]

-

Macmillan Group Meeting. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

-

Fukuda, T., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Pharmaceutics, 20(9), 4568–4575. [Link]

-

MedUni Wien ePub. (2024). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. [Link]

-

ResearchGate. (2022). Physicochemical properties of esters. [Link]

-

American Chemical Society. (2023). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. [Link]

-

YouTube. (2015). Esters 2. Physical Properties. [Link]

-

E3S Web of Conferences. (2020). Optimization of ethyl oleate from oleic acid and ethanol with Dean-Stark trap technology by response surface methodology. [Link]

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethyl stearate, 111-61-5 [thegoodscentscompany.com]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metsol.com [metsol.com]

Introduction: The Imperative for Precision in Quantitative Analysis

An In-Depth Technical Guide to the Ethyl Stearate-d5 Analytical Standard

In the realms of pharmaceutical development, clinical research, and metabolic studies, the ability to quantify endogenous and exogenous compounds with unerring accuracy is paramount. The integrity of data from pharmacokinetic studies, biomarker validation, and drug metabolism assays hinges on the quality of the analytical methods employed. At the heart of robust quantitative mass spectrometry is the use of an internal standard, a compound added in a known quantity to samples to correct for analytical variability.

Stable Isotope-Labeled (SIL) internal standards are widely recognized as the "gold standard" for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] By replacing one or more atoms with their heavier stable isotopes (e.g., Hydrogen with Deuterium, ¹²C with ¹³C), a SIL standard becomes chemically and physically almost identical to the analyte of interest. This near-perfect analogy ensures it behaves similarly during sample extraction, chromatography, and ionization, yet its increased mass allows it to be distinguished by the mass spectrometer.[1]

This guide provides a comprehensive technical overview of Ethyl Stearate-d5 (Octadecanoic Acid Ethyl Ester-d5), a critical SIL internal standard. As a Senior Application Scientist, this document moves beyond a simple specification sheet to explain the causality behind its properties, the rationale for its use, and the protocols that ensure its effective implementation, providing researchers and drug development professionals with a self-validating framework for its use.

Core Specifications and Physicochemical Properties

Ethyl Stearate-d5 is the deuterated analogue of Ethyl Stearate, a fatty acid ethyl ester (FAEE). The "-d5" designation indicates that five hydrogen atoms on the ethyl group have been replaced with deuterium. This specific labeling site is crucial as it is chemically stable and unlikely to undergo back-exchange with hydrogen under typical analytical conditions, a potential issue with deuterium labels on more labile positions.[2]

The fundamental properties of Ethyl Stearate-d5 are nearly identical to its non-labeled counterpart, with the primary difference being its molecular weight.

| Property | Specification | Significance for Analytical Use |

| Synonyms | Octadecanoic Acid Ethyl Ester-d5; Stearic Acid Ethyl Ester-d5 | Ensures correct identification across literature and supplier catalogs.[3] |

| CAS Number | 1216808-22-8 | A unique identifier for the specific deuterated substance.[3] |

| Molecular Formula | C₂₀H₃₅D₅O₂ | Defines the exact atomic composition, including the five deuterium atoms.[3] |

| Molecular Weight | 317.56 g/mol | The +5 mass unit shift from the d0 analogue (approx. 312.54 g/mol ) is essential for mass spectrometric differentiation.[3][4] |

| Appearance | White to off-white solid or powder | The physical state at room temperature informs handling and dissolution procedures.[5] |

| Melting Point | ~34 - 38 °C | Similar to the non-deuterated form, this property is relevant for storage and preparation of standard solutions.[5][6] |

| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Hexane, Ethyl Acetate); Insoluble in water.[6][7] | Dictates the choice of solvents for preparing stock and working solutions, ensuring compatibility with analytical methods like reversed-phase LC. |

The Role of Ethyl Stearate-d5 as an Internal Standard

The primary function of an internal standard is to compensate for variations that are difficult to control throughout the analytical process.[1] Ethyl Stearate-d5 is the ideal internal standard for the quantification of endogenous or exogenous Ethyl Stearate.

Causality of Co-elution and Co-ionization: Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's polarity and physicochemical properties, Ethyl Stearate-d5 co-elutes almost perfectly with the non-labeled Ethyl Stearate in most chromatographic systems. This co-elution is critical because it means both the analyte and the internal standard experience the same matrix effects—suppression or enhancement of ionization—at the same time. This simultaneous experience allows the ratio of their signals to remain constant even if the absolute signal intensity fluctuates, leading to highly accurate and precise quantification.

Critical Quality Attributes of an Analytical Standard

The reliability of an analytical standard is defined by several key specifications. A failure to meet these criteria can lead to significant errors in quantification.

Chemical and Isotopic Purity

Chemical Purity: This refers to the percentage of the material that is the compound of interest, excluding isotopic variants and other chemical contaminants. A high chemical purity (typically >98%) is essential. Impurities can potentially interfere with the analyte or internal standard signal, or degrade the performance of the analytical column.

Isotopic Purity and Enrichment: This is arguably the most critical specification for a SIL standard.

-

Isotopic Enrichment is the mole fraction of the specific stable isotope at the labeled positions.[8] For Ethyl Stearate-d5, an enrichment of >99% means that at the five specified positions, over 99% of the atoms are deuterium.

-

Isotopic Purity refers to the percentage of molecules that are the desired labeled species (e.g., the d5 variant). It is crucial to understand that high isotopic enrichment does not mean 100% of the molecules are the d5 species.[8] There will be a statistical distribution of other isotopologues (d0, d1, d2, d3, d4).

The presence of the d0 isotopologue (non-labeled Ethyl Stearate) as a contaminant in the internal standard is particularly problematic.[9] This impurity will contribute to the analyte signal, leading to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ). High-resolution mass spectrometry (HR-MS) is a key technique for assessing isotopic purity.[10][11]

Identity and Structural Integrity

The identity of the standard must be unequivocally confirmed. This is a self-validating system where multiple orthogonal techniques are used:

-

Mass Spectrometry (MS): Confirms the correct mass of the molecule, including the mass shift from deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation, including the precise location of the deuterium labels.[10] The absence of signals in the ¹H NMR spectrum at the positions corresponding to the ethyl group, coupled with corresponding signals in the ²H NMR spectrum, validates the labeling scheme.

Analytical Methodologies for Characterization

A certified analytical standard must be accompanied by a Certificate of Analysis detailing the methods used for its characterization.

Mass Spectrometry Protocol for Identity and Purity

-

Objective: To confirm the mass of Ethyl Stearate-d5 and assess its isotopic purity.

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

-

Method:

-

Prepare a solution of the standard in a suitable solvent (e.g., 1 µg/mL in acetonitrile/water 50:50 v/v with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire a full-scan mass spectrum in positive ion mode. Electrospray ionization (ESI) is common.

-

Identify the protonated molecular ion [M+H]⁺.

-

Extract the ion chromatograms for all relevant isotopologues (d0 to d5) and integrate their peak areas to calculate the isotopic distribution.[10]

-

Table of Expected m/z Values:

| Species | Formula | Adduct | Expected Exact Mass [M+H]⁺ |

| Ethyl Stearate (Analyte) | C₂₀H₄₀O₂ | [M+H]⁺ | 313.3101 |

| Ethyl Stearate-d5 (IS) | C₂₀H₃₅D₅O₂ | [M+H]⁺ | 318.3415 |

LC-MS/MS Bioanalytical Workflow

The following diagram illustrates a typical workflow for quantifying Ethyl Stearate in a plasma sample using Ethyl Stearate-d5 as the internal standard.

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of the analytical standard over its shelf life.

-

Storage: The standard should be stored in a tightly sealed container, protected from light and heat.[6][7] For long-term stability, storage at refrigerated (2-8 °C) or frozen (-20 °C) temperatures is recommended, as specified by the manufacturer.[12] Repeated freeze-thaw cycles of solutions should be avoided.

-

Handling: Use calibrated balances and pipettes to prepare solutions. Standard solutions should be prepared in high-purity solvents. As Ethyl Stearate can be a solid at room temperature, it may need to be gently warmed to ensure homogeneity before weighing or dissolution.

-

Safety: While generally considered low-risk, standard laboratory safety precautions should be followed.[6] This includes wearing gloves, safety glasses, and a lab coat.[6] All handling should be performed in a well-ventilated area.[13] Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.[14]

Conclusion

The Ethyl Stearate-d5 analytical standard is a powerful and essential tool for the accurate quantification of its non-labeled analogue in complex matrices. Its efficacy is not merely a consequence of its existence but is defined by stringent quality specifications, including high chemical purity, exceptional isotopic enrichment, and confirmed structural identity. For professionals in drug development and clinical research, understanding the causality behind these specifications—from the stability of the deuterium label to the importance of minimizing d0 contamination—is fundamental to generating reliable, reproducible, and defensible data. Adherence to proper analytical protocols, handling, and storage ensures that this "gold standard" internal standard performs its function with the highest degree of integrity.

References

-

The Good Scents Company. (n.d.). ethyl stearate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8122, Ethyl stearate. Retrieved from [Link]

-

García-Garcés, M., et al. (2023). Study on the Hydrogenation of Ethyl Stearate to the Fatty Alcohol 1-Octadecanol over Ru on Tungstated Zirconia. MDPI. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). Ethyl Stearate-d5. Retrieved from [Link]

-

Sarkola, T., & Eriksson, C. J. (2001). Simultaneous measurement of ethanol and ethyl-d5 alcohol by stable isotope gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Ethyl stearate. Retrieved from [Link]

-

Shah, P., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

-

The Institute of Internal Auditors. (n.d.). Global Internal Audit Standards. Retrieved from [Link]

-

Thierauf-Emberger, A., et al. (2016). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake. BORIS Portal. Retrieved from [Link]

-

The Institute of Internal Auditors. (n.d.). Internal Audit Legislative and Regulatory Guidelines. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. Retrieved from [Link]

-

KPMG International. (2024). 2024 Global Internal Audit Standards. Retrieved from [Link]

-

da Silva, M. A., et al. (2021). Enzymatic esterification for the synthesis of butyl stearate and ethyl stearate. ResearchGate. Retrieved from [Link]

-

Levesque, A., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. Retrieved from [Link]

-

Axios Research. (n.d.). Stable Isotopes. Retrieved from [Link]

-

Institute of Internal Auditors India. (n.d.). Standards on Internal Audit. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved from [Link]

-

Li, Y., et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Retrieved from [Link]

-

Central Bank of the UAE. (n.d.). Internal Controls, Compliance and Internal Audit Standards. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. Ethyl stearate | C20H40O2 | CID 8122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl Stearate | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. ethyl stearate, 111-61-5 [thegoodscentscompany.com]

- 8. isotope.com [isotope.com]

- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. accustandard.com [accustandard.com]

- 13. chemos.de [chemos.de]

- 14. file.medchemexpress.com [file.medchemexpress.com]

A Senior Application Scientist's Guide to Procuring and Utilizing Ethyl Stearate-d5 for High-Fidelity Laboratory Analysis

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, particularly in the fields of metabolomics and clinical diagnostics, the accuracy and reproducibility of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving high-fidelity data in mass spectrometry. This guide provides an in-depth technical overview of Ethyl Stearate-d5, a critical internal standard for the quantification of fatty acid ethyl esters (FAEEs), which are recognized biomarkers of alcohol consumption. We will explore the rationale behind its use, criteria for selecting a high-quality standard, a comparative guide to reputable suppliers, and a detailed protocol for its application in a laboratory setting.

The Critical Role of Ethyl Stearate-d5 in Quantitative Analysis

Ethyl Stearate-d5 is the deuterated form of ethyl stearate, a fatty acid ethyl ester. In quantitative mass spectrometry, an ideal internal standard should be chemically identical to the analyte of interest, but with a different mass, allowing it to be distinguished by the mass spectrometer. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. By replacing five hydrogen atoms on the ethyl stearate molecule with deuterium, we create a molecule that co-elutes with the endogenous ethyl stearate during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source.[1] This allows it to act as a reliable internal calibrant, correcting for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.[1]